molecular formula C20H29N3O2 B6005223 N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide

N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide

Cat. No. B6005223
M. Wt: 343.5 g/mol
InChI Key: SDIUTPMCXYVBOY-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It is a novel compound that has shown promise in the treatment of various neurological disorders, including addiction, epilepsy, and anxiety. CPP-115 is synthesized using a complex chemical process, which will be discussed in detail below. In

Mechanism of Action

N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide increases the levels of GABA in the brain, which can have a calming effect and reduce the likelihood of seizures. In addition, N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide has been shown to increase dopamine release in the brain, which may contribute to its effects on addiction.
Biochemical and Physiological Effects:
N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase GABA levels in the brain, which can have a calming effect and reduce the likelihood of seizures. In addition, it has been shown to increase dopamine release in the brain, which may contribute to its effects on addiction. N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide has also been shown to have anxiolytic effects, reducing anxiety in animal models.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in various neurological disorders. In addition, it has been shown to have low toxicity and few side effects, making it a relatively safe compound to work with. However, one limitation of N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide is that it is difficult and expensive to synthesize, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide. One area of interest is the potential use of N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide in the treatment of addiction. Further studies are needed to determine the optimal dosage and administration of N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide for this application. Another area of interest is the potential use of N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide in the treatment of epilepsy. Studies are needed to determine the safety and efficacy of N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide in humans with epilepsy. Finally, further research is needed to understand the mechanism of action of N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide and its effects on neurotransmitter systems in the brain.

Synthesis Methods

N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide is synthesized using a multi-step chemical process. The first step involves the reaction of 4-(dimethylamino)benzoyl chloride with piperidine to form 1-[4-(dimethylamino)benzoyl]-3-piperidinylamine. This intermediate is then reacted with cyclopropylcarbonyl chloride to form N-cyclopropyl-1-[4-(dimethylamino)benzoyl]-3-piperidinylamine. Finally, the amine group is acylated using propanoyl chloride to form N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide.

Scientific Research Applications

N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. For example, it has been shown to reduce cocaine and nicotine self-administration in animal models, suggesting that it may be useful in the treatment of addiction. N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. In addition, it has been studied for its anxiolytic effects, which could make it useful in the treatment of anxiety disorders.

properties

IUPAC Name

N-cyclopropyl-3-[1-[4-(dimethylamino)benzoyl]piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-22(2)18-10-6-16(7-11-18)20(25)23-13-3-4-15(14-23)5-12-19(24)21-17-8-9-17/h6-7,10-11,15,17H,3-5,8-9,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIUTPMCXYVBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide

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